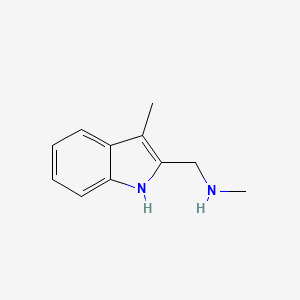

N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine

Vue d'ensemble

Description

N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by an indole ring system substituted with a methyl group and a methanamine group, making it a versatile molecule in synthetic and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine typically involves the reaction of indole derivatives with methylating agents. One common method includes the reaction of 3-methylindole with formaldehyde and methylamine under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, sulfonyl chlorides.

Major Products Formed:

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Halogenated or sulfonylated indole derivatives.

Applications De Recherche Scientifique

Based on the search results, here's what is known about the applications of compounds related to "N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine":

-

Antiproliferative activities :

N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been evaluated for in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . One compound, 7d , demonstrated potent activity against HeLa (IC50 = 0.52 μM), MCF-7 (IC50 = 0.34 μM), and HT-29 (IC50 = 0.86 μM) . Mechanistic studies of compound 7d revealed that it induced cell apoptosis in a dose-dependent manner, arrested cells in the G2/M phase, and inhibited tubulin polymerization, similar to colchicine . Therefore, 7d is potentially useful for the further development of tubulin polymerization inhibitors . -

Potential mechanisms associated with visceral hypersensitivity :

- Non-steroidal anti-inflammatory drugs (NSAIDs) induced gastropathy, which was used as a clinically predictive model of referred visceral hypersensitivity . Opioid receptors, guanylate cyclase C (GC-C), and sodium and transient receptor potential (TRP) channel activation are possible mechanisms associated with visceral hypersensitivity .

-

Other Indole Derivatives and their bioactivity

- The regulated drug rule specifies drugs and other chemical substances that are illegal or judged to be potentially fatal or harmful for human consumption unless prescribed and dispensed by a professional licensed to prescribe or dispense them and used in accordance with the prescription . The rule restricts the possession of certain drugs above a specified quantity and establishes benchmark unlawful dosages for certain drugs to provide a baseline for use by prosecutors to seek enhanced penalties for possession of higher quantities of the drug . Some examples of these compounds are: 3-(1-naphthoyl)pyrrole with substitution at the nitrogen atom of the pyrrole ring, 1-(1-naphthylmethyl)indene with substitution of the 3-position of the indene ring, and 3-phenylacetylindole or 3-benzoylindole with substitution at the nitrogen atom of the indole ring .

Mécanisme D'action

The mechanism of action of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects such as antimicrobial or anticancer activities .

Comparaison Avec Des Composés Similaires

N-Methyltryptamine: Another indole derivative with similar structural features but different biological activities.

1H-Indole-3-ethanamine: Shares the indole ring system but differs in the substitution pattern, leading to distinct chemical and biological properties.

Uniqueness: N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other indole derivatives. Its versatility in synthetic applications and potential therapeutic effects make it a valuable compound in various fields of research .

Activité Biologique

N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological effects, making it a subject of interest in medicinal chemistry and drug discovery.

Overview of Biological Activity

Indole derivatives, including this compound, are known for their significant biological activities. These include:

- Antiviral : Effective against various viral infections.

- Anti-inflammatory : Modulates inflammatory responses.

- Anticancer : Induces apoptosis in cancer cells.

- Antimicrobial : Exhibits activity against bacteria and fungi.

- Antidiabetic : Influences glucose metabolism.

- Antimalarial : Affects the lifecycle of malaria parasites.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Target Enzymes and Receptors

- Monoamine Oxidase (MAO) : This compound inhibits MAO, leading to increased levels of neurotransmitters such as serotonin and dopamine, which can enhance mood and cognitive functions.

Cellular Effects

This compound influences cellular signaling pathways, particularly those involving neurotransmitter receptors. This modulation can alter cellular communication and function, impacting gene expression and protein synthesis.

Anticancer Activity

Recent studies have demonstrated the potential of this compound in cancer therapy. Its anticancer properties have been evaluated in various cell lines, including HeLa, MCF-7, and HT-29. The compound exhibits significant antiproliferative activity with IC50 values indicating effective inhibition at low concentrations:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

Mechanistic studies suggest that the compound induces apoptosis in a dose-dependent manner and may inhibit tubulin polymerization, similar to established anticancer agents like colchicine .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. This activity is particularly relevant given the rising concerns about antibiotic resistance .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The indole nucleus is recognized for its ability to penetrate biological membranes effectively, enhancing its bioavailability.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

- Indolyl-Pyridinyl-Propenones : A series of compounds were synthesized that included modifications at the indole position. These compounds exhibited enhanced cytotoxicity against cancer cell lines, indicating that structural variations can significantly impact biological activity .

- Methuosis Induction : Research highlighted the ability of certain indole derivatives to induce methuosis—a form of non-apoptotic cell death—demonstrating a novel mechanism for anticancer activity that could be leveraged in therapeutic applications .

Propriétés

IUPAC Name |

N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-9-5-3-4-6-10(9)13-11(8)7-12-2/h3-6,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEMUFNSHIFWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650278 | |

| Record name | N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894852-67-6 | |

| Record name | N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.